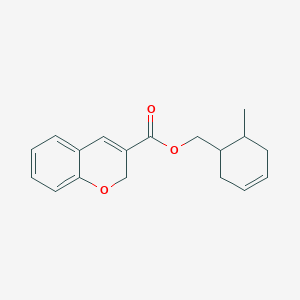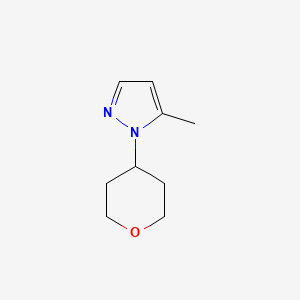![molecular formula C6H6N4O2 B12945924 1H,1'H-[4,4'-Biimidazole]-5,5'-diol CAS No. 855261-70-0](/img/structure/B12945924.png)
1H,1'H-[4,4'-Biimidazole]-5,5'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,1’H-[4,4’-Biimidazole]-5,5’-diol is a heterocyclic compound that features two imidazole rings connected through a carbon-carbon bond at the 4 and 4’ positions, with hydroxyl groups at the 5 and 5’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1’H-[4,4’-Biimidazole]-5,5’-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole rings . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of 1H,1’H-[4,4’-Biimidazole]-5,5’-diol may involve large-scale synthesis using similar cyclization methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1H,1’H-[4,4’-Biimidazole]-5,5’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone-like structures.
Reduction: The imidazole rings can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products:
Oxidation: Formation of quinone-like derivatives.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1H,1’H-[4,4’-Biimidazole]-5,5’-diol has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Wirkmechanismus
The mechanism by which 1H,1’H-[4,4’-Biimidazole]-5,5’-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups and imidazole rings play crucial roles in binding to active sites and modulating biological pathways. The compound’s ability to form hydrogen bonds and coordinate with metal ions enhances its activity and specificity in various applications .
Vergleich Mit ähnlichen Verbindungen
1H,1’H-[4,4’-Biimidazole]-5,5’-diol can be compared with other similar compounds, such as:
4,4’,5,5’-Tetranitro-1H,1’H-2,2’-Biimidazole: Known for its explosive properties and thermal stability.
2,2’-Biimidazole: Lacks the hydroxyl groups and has different chemical reactivity and applications.
The uniqueness of 1H,1’H-[4,4’-Biimidazole]-5,5’-diol lies in its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
855261-70-0 |
|---|---|
Molekularformel |
C6H6N4O2 |
Molekulargewicht |
166.14 g/mol |
IUPAC-Name |
5-(4-hydroxy-1H-imidazol-5-yl)-1H-imidazol-4-ol |
InChI |
InChI=1S/C6H6N4O2/c11-5-3(7-1-9-5)4-6(12)10-2-8-4/h1-2,11-12H,(H,7,9)(H,8,10) |
InChI-Schlüssel |
BDMVDRITVVCXFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(N1)C2=C(N=CN2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


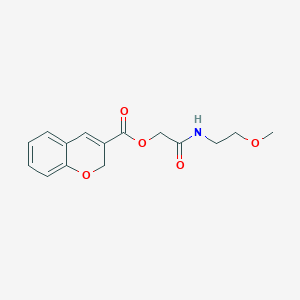
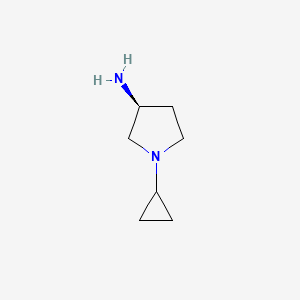
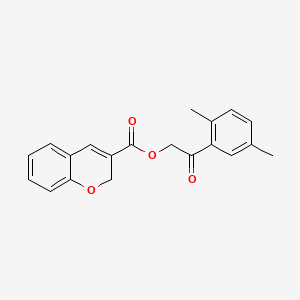

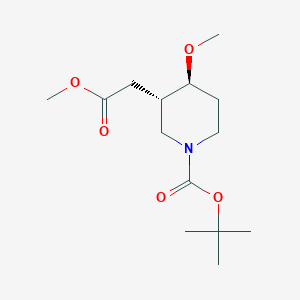
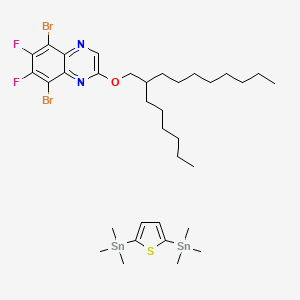
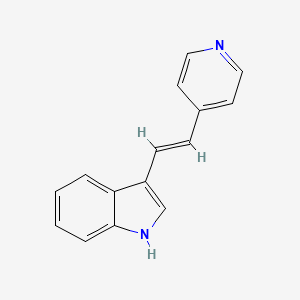
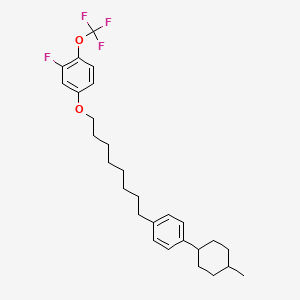
![Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B12945875.png)
![benzyl N-[1-(aminomethyl)cyclopropyl]carbamate](/img/structure/B12945885.png)
